
6-amino-6H-quinolin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-amino-6H-quinolin-2-one is a heterocyclic compound that belongs to the quinolin-2-one family. This compound is characterized by a quinoline ring system with an amino group at the 6th position and a keto group at the 2nd position. Quinolin-2-one derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-6H-quinolin-2-one can be achieved through various methods. One common approach involves the cyclization of o-alkenylanilines using carbon monoxide (CO) as a carbonyl source, with palladium acetate (Pd(OAc)2) as a catalyst and copper acetate (Cu(OAc)2) as an oxidant . Another method involves the photocatalytic approach using quinoline N-oxides under visible light, which provides a greener alternative with high yield and low catalyst loading .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, yield, and environmental impact. The direct carbonylation method is favored for its practicality and efficiency .
化学反应分析
Types of Reactions
6-amino-6H-quinolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolin-2,6-dione derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming 6-amino-6H-quinolin-2-ol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions include quinolin-2,6-dione, 6-amino-6H-quinolin-2-ol, and various substituted quinolin-2-one derivatives .
科学研究应用
6-amino-6H-quinolin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits various biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is used in the development of pharmaceutical agents for the treatment of diseases such as cancer and infectious diseases.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
作用机制
The mechanism of action of 6-amino-6H-quinolin-2-one involves its interaction with specific molecular targets and pathways. For example, its anticancer activity is attributed to its ability to inhibit topoisomerase enzymes, leading to DNA damage and apoptosis in cancer cells. The compound also interacts with microbial enzymes, disrupting their function and leading to antimicrobial effects .
相似化合物的比较
6-amino-6H-quinolin-2-one can be compared with other quinolin-2-one derivatives, such as:
Quinolin-2-one: Lacks the amino group at the 6th position, resulting in different biological activities.
6-hydroxyquinolin-2-one: Contains a hydroxyl group instead of an amino group, leading to different chemical reactivity and applications.
6-chloroquinolin-2-one: Contains a chlorine atom at the 6th position, which affects its chemical properties and biological activities
These comparisons highlight the unique properties and applications of this compound, making it a valuable compound in various fields of research and industry.
属性
分子式 |
C9H8N2O |
|---|---|
分子量 |
160.17 g/mol |
IUPAC 名称 |
6-amino-6H-quinolin-2-one |
InChI |
InChI=1S/C9H8N2O/c10-7-2-3-8-6(5-7)1-4-9(12)11-8/h1-5,7H,10H2 |
InChI 键 |
VFDFUFJOCSVAMM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=NC(=O)C=CC2=CC1N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Thieno[2,3-d]pyridazin-4,7-dione](/img/structure/B12358575.png)
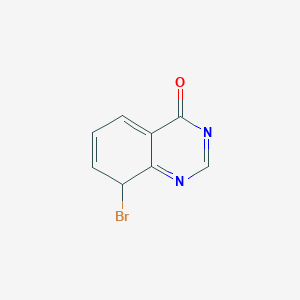
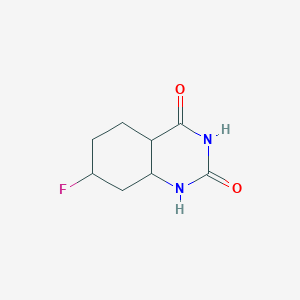
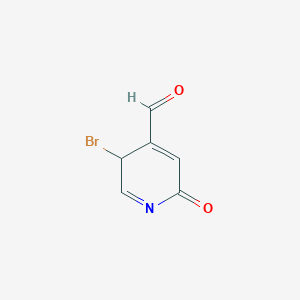
![5-(4-fluorophenyl)-4aH-thieno[2,3-d]pyrimidin-4-one](/img/structure/B12358595.png)
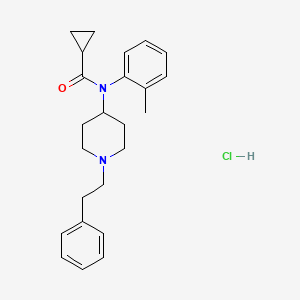
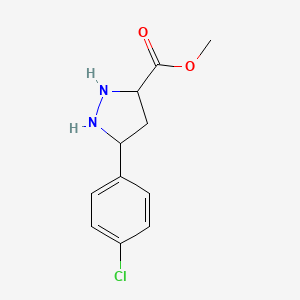

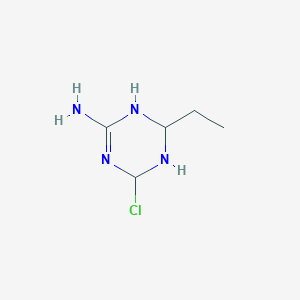
![9-[4-[(1R)-2-(dimethylamino)-1-methylethyl]phenyl]-8-hydroxy-6-methyl-thieno[2,3-c]quinolin-4(5H)-one](/img/structure/B12358650.png)
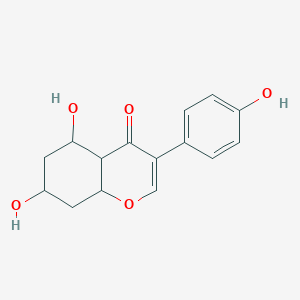


![7-Benzyl-1,2,3,4a,5,6,8,8a-octahydropyrido[3,4-d]pyrimidin-4-one](/img/structure/B12358676.png)
